(+)-Phenazocine hydrobromide

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

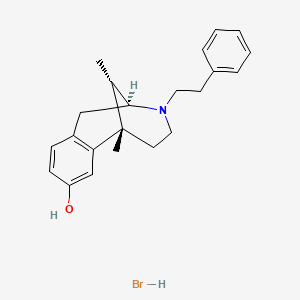

2D Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

70878-79-4 |

|---|---|

Molekularformel |

C22H28BrNO |

Molekulargewicht |

402.4 g/mol |

IUPAC-Name |

(1S,9S,13S)-1,13-dimethyl-10-(2-phenylethyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrobromide |

InChI |

InChI=1S/C22H27NO.BrH/c1-16-21-14-18-8-9-19(24)15-20(18)22(16,2)11-13-23(21)12-10-17-6-4-3-5-7-17;/h3-9,15-16,21,24H,10-14H2,1-2H3;1H/t16-,21+,22+;/m1./s1 |

InChI-Schlüssel |

MNMGNPZLUMHSKK-UTUAMNFXSA-N |

Isomerische SMILES |

C[C@@H]1[C@@H]2CC3=C([C@]1(CCN2CCC4=CC=CC=C4)C)C=C(C=C3)O.Br |

Kanonische SMILES |

CC1C2CC3=C(C1(CCN2CCC4=CC=CC=C4)C)C=C(C=C3)O.Br |

Herkunft des Produkts |

United States |

Historical and Scientific Context of + Phenazocine Hydrobromide Research

Inception and Early Development within Benzomorphan (B1203429) Opioids

The quest for potent and safer analgesics led researchers to explore structural modifications of morphine. This exploration gave rise to the benzomorphan class of opioids, which are characterized by a simplified morphine skeleton. nih.gov Phenazocine was one of the key compounds to emerge from this line of research in the 1950s. wikipedia.orgwikidoc.org It was developed alongside other benzomorphans like pentazocine (B1679294), cyclazocine, and dezocine, all with the goal of creating strong analgesics that did not carry the same risk of addiction as morphine. wikipedia.orgwikidoc.org

Initial research, including that conducted by institutions like Sterling-Winthrop and the National Institutes of Health (NIH), focused on the synthesis and pharmacological evaluation of these new compounds. patsnap.com The hydrobromide salt of phenazocine was commonly used in these early studies and pharmaceutical formulations to improve its solubility. ontosight.airesearchgate.net Early clinical studies in the late 1950s and early 1960s investigated its analgesic efficacy. wikidoc.org

The core structure of benzomorphans offered a versatile scaffold for medicinal chemists. nih.gov By modifying the N-substituent or the 8-hydroxyl group, researchers could alter the compound's activity at different opioid receptors, aiming for a specific functional profile. nih.gov Phenazocine itself has a phenethyl group attached to the nitrogen atom, a feature known to enhance activity at the µ-opioid receptor, which is primarily responsible for analgesia. wikipedia.orgwikidoc.org

Evolution of Research Trajectories for Novel Analgesics

The initial promise of benzomorphans like phenazocine spurred further research into their mechanism of action and potential therapeutic applications. A significant aspect of this research was understanding their interactions with different opioid receptor subtypes. The concept of multiple opioid receptors was emerging during this period, with the identification of µ (mu), κ (kappa), and δ (delta) receptors. nih.govpatsnap.comfrontiersin.org

Phenazocine was found to act as a mixed agonist-antagonist, primarily exhibiting high affinity for the µ-opioid receptor, which accounts for its strong analgesic effects. patsnap.comontosight.aipatsnap.com It also displays some activity at κ-opioid receptors, which can contribute to its analgesic properties but may also be associated with other effects like dysphoria at higher doses. wikipedia.orgwikidoc.orgpatsnap.com This dual action made its pharmacological profile complex. patsnap.com

Research also focused on the stereochemistry of phenazocine, as it is a chiral molecule. ontosight.ai Studies revealed that the (-)-enantiomer of phenazocine is the more biologically active form, exhibiting significantly higher analgesic potency than the (+)-enantiomer. wikipedia.orgontosight.ai Specifically, (R)-phenazocine was found to be about twenty times more potent than morphine as an analgesic, while (S)-phenazocine was about four times as potent. wikipedia.org

Despite its potent analgesic properties, phenazocine did not achieve the same level of widespread use as other opioids. patsnap.com The development of newer analgesics and the complex regulatory landscape surrounding opioids influenced its clinical trajectory. patsnap.com Nevertheless, research on phenazocine and other benzomorphans has provided valuable insights into opioid pharmacology and the structure-activity relationships that govern the effects of this class of drugs. nih.gov

Interactive Data Tables

Table 1: Key Benzomorphan Opioids

| Compound | Year of Inception | Primary Opioid Receptor Activity |

|---|---|---|

| Phenazocine | 1950s | µ-agonist, κ-agonist wikipedia.orgwikidoc.orgpatsnap.com |

| Pentazocine | 1950s | κ-agonist, µ-antagonist/partial agonist wikipedia.orgwikidoc.org |

| Cyclazocine | 1950s | κ-agonist, µ-antagonist wikipedia.orgwikidoc.orgtaylorandfrancis.com |

Table 2: Analgesic Potency of Phenazocine Enantiomers Compared to Morphine

| Compound | Relative Analgesic Potency |

|---|---|

| (R)-Phenazocine | ~20 times morphine wikipedia.org |

| (S)-Phenazocine | ~4 times morphine wikipedia.org |

Pharmacological Mechanisms and Receptor Biology of + Phenazocine Hydrobromide

Opioid Receptor System Interactions

(+)-Phenazocine hydrobromide's primary mechanism of action involves its interaction with the endogenous opioid receptor system, which is composed of three main types of G-protein coupled receptors: mu (μ), kappa (κ), and delta (δ). nih.gov

Mu-Opioid Receptor Agonism and Primary Signal Transduction

The activation of MOR by agonists, including those with a similar profile to (+)-Phenazocine, can involve different patterns of G-protein activation, suggesting that the specific downstream signaling can be agonist-dependent. frontiersin.org This intricate signaling ultimately leads to the modulation of ion channel activity, which is crucial for the compound's pharmacological effects.

Kappa-Opioid Receptor Partial Agonism and Modulatory Effects

(+)-Phenazocine also interacts with the κ-opioid receptor (KOR), where it is reported to have minor activity. nih.gov While specific data on the partial agonist activity of (+)-Phenazocine at the KOR is limited, related benzomorphan (B1203429) compounds, such as pentazocine (B1679294), are known to act as partial agonists or agonist-antagonists at this receptor. mdpi.com Partial agonism implies that the compound binds to the receptor but elicits a submaximal response compared to a full agonist. This can result in a ceiling effect for certain pharmacological actions and may also lead to the precipitation of withdrawal in individuals dependent on full μ-opioid agonists. mdpi.com The stimulation of kappa receptors is associated with analgesia but can also produce dysphoria and psychotomimetic effects. mdpi.comresearchgate.net

Delta-Opioid Receptor Minor Activity

Similar to its interaction with the kappa-opioid receptor, (+)-Phenazocine is described as having minor activity at the δ-opioid receptor (DOR). nih.gov The functional consequence of this minor interaction is not well-characterized for (+)-Phenazocine specifically. Generally, activation of the δ-opioid receptor is known to contribute to analgesia and may also be involved in mood regulation. mdpi.com For the related compound (-)-pentazocine, a weak binding affinity and agonism at the DOR have been reported. nih.gov

| Opioid Receptor Subtype | Reported Activity of (+)-Phenazocine | Potential Associated Effects |

| Mu (μ) | High-affinity Agonist | Analgesia, Euphoria |

| Kappa (κ) | Minor Activity (Partial Agonist) | Analgesia, Sedation, Dysphoria |

| Delta (δ) | Minor Activity | Modulation of mood and pain |

Neurotransmitter Release Modulation (e.g., Substance P, GABA, Glutamate)

A key mechanism through which (+)-Phenazocine exerts its effects is by modulating the release of various neurotransmitters involved in pain signaling. Activation of presynaptic μ-opioid receptors by (+)-Phenazocine inhibits the release of excitatory neurotransmitters such as Substance P and glutamate (B1630785) from the terminals of nociceptive primary afferent neurons. nih.govmdpi.com Substance P is a neuropeptide that plays a significant role in transmitting pain signals from the periphery to the central nervous system. frontiersin.org By reducing its release, (+)-Phenazocine effectively dampens the transmission of pain signals.

Neuronal Hyperpolarization Phenomena

The binding of (+)-Phenazocine to μ-opioid receptors also leads to the hyperpolarization of postsynaptic neurons, making them less likely to fire and transmit pain signals. nih.gov This hyperpolarization is primarily achieved through the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels. nih.govnih.gov The activation of Gi/o proteins by the opioid receptor leads to the dissociation of the Gβγ subunit, which then directly binds to and opens GIRK channels. nih.gov The subsequent efflux of potassium ions from the neuron increases the negative charge inside the cell, moving the membrane potential further from the threshold required to generate an action potential. mdpi.com

Sigma Receptor Interactions and Functional Implications

Initially misclassified as a subtype of opioid receptors, sigma (σ) receptors are now recognized as a distinct class of proteins with two main subtypes, sigma-1 (σ₁) and sigma-2 (σ₂). nih.gov Benzomorphan opioids, including phenazocine and its relatives, are known to interact with these receptors.

Research suggests that (+)-Phenazocine possesses a sigma-1 receptor antagonist profile. nih.gov This is a significant finding, as sigma-1 receptor antagonists have been shown to potentiate opioid-induced analgesia and may possess intrinsic analgesic properties, particularly in models of inflammatory and neuropathic pain. nih.govnih.gov The sigma-1 receptor is a unique intracellular chaperone protein that can modulate the function of various other receptors and ion channels, including NMDA receptors. nih.gov By antagonizing the sigma-1 receptor, (+)-Phenazocine may counteract a tonically active anti-opioid sigma system, thereby enhancing its own analgesic effects. upenn.edu

| Receptor | Interaction Profile of (+)-Phenazocine | Functional Implications |

| Sigma-1 (σ₁) | Antagonist | Potentiation of opioid analgesia, potential for intrinsic analgesia |

| Sigma-2 (σ₂) | Not well-characterized | To be determined |

(+)-Phenazocine and Sigma-1 Receptor Antagonism

Research has identified (+)-Phenazocine as a potent ligand at the sigma-1 (σ1) receptor, where it functions as an antagonist. nih.gov In vitro binding assays have demonstrated its high affinity for this receptor, with a reported inhibitory constant (Ki) of 3.8 ± 0.4 nM. nih.gov The antagonist profile of (+)-Phenazocine at the σ1 receptor was suggested by predictive binding assays in the presence of phenytoin, a positive allosteric modulator of the σ1 receptor. nih.govnih.gov Phenytoin typically increases the binding affinity of σ1 agonists, but it did not enhance the affinity of (+)-phenazocine, a characteristic feature of σ1 antagonists. nih.gov This finding was further substantiated in preclinical in vivo studies where the selective σ1 receptor agonist PRE-084 was used to confirm the antagonistic component of phenazocine's activity. nih.gov

Functional Cross-Talk with Opioid Receptors

The sigma-1 receptor is recognized as a unique ligand-operated chaperone protein that can modulate the function of other receptor systems, including opioid receptors. mdpi.com A significant body of evidence points to a functional antagonism between sigma-1 receptor activation and opioid-induced analgesia; σ1 receptor agonists can counteract the analgesic effects of opioids, while σ1 receptor antagonists can potentiate them. mdpi.com This interaction is considered a form of functional cross-talk, where the σ1 receptor acts as a potent anti-opioid system. mdpi.com The antagonistic action of (+)-phenazocine at the σ1 receptor is therefore mechanistically linked to its opioid activity, with the potential to enhance opioid-mediated signaling and analgesia. nih.govmdpi.com This modulation occurs in key areas of the central nervous system involved in pain processing where both receptor types are expressed. mdpi.com

Dual Opioid Agonist/Sigma-1 Antagonist Profiles

Both enantiomers of phenazocine, the dextrorotatory (+) and levorotatory (-) forms, exhibit a mixed pharmacological profile, acting as both opioid receptor agonists and sigma-1 receptor antagonists. nih.govmdpi.com This dual activity is a departure from some other benzomorphan derivatives, where the dextro enantiomers typically show high affinity for the σ1 receptor and the levo enantiomers bind preferentially to opioid receptors. nih.gov For phenazocine, however, both isomers possess this combined profile, contributing to their significant analgesic effects observed in preclinical studies. nih.govmdpi.com The N-phenethyl substituent on the phenazocine molecule is known to enhance μ-opioid receptor activity, contributing to its potent opioid agonist properties. wikipedia.org

Enantiomeric Pharmacological Differentiation

Stereoselective Receptor Binding

The binding of phenazocine enantiomers to the sigma-1 receptor is highly stereoselective. The (+)-enantiomer demonstrates a significantly higher affinity for the σ1 receptor compared to its counterpart. nih.gov As noted, radioligand binding assays have quantified this difference, showing a Ki value of 3.8 ± 0.4 nM for (+)-phenazocine, which is more than 20-fold more potent than the Ki of 85 ± 2.0 nM reported for (-)-phenazocine. nih.gov This pronounced preference of the (+)-enantiomer for the σ1 receptor is a clear example of stereoselective binding. nih.gov

| Enantiomer | Sigma-1 Receptor Binding Affinity (Ki) |

| (+)-Phenazocine | 3.8 ± 0.4 nM |

| (-)-Phenazocine | 85 ± 2.0 nM |

Data sourced from a 2017 study evaluating the dual opioid agonist/σ1 antagonist properties of phenazocine enantiomers. nih.gov

Differential Opioid and Sigma Receptor Activities of Enantiomers

The enantiomers of phenazocine exhibit quantitative differences in their activities at both opioid and sigma receptors. As established, (+)-phenazocine is a more potent sigma-1 receptor antagonist than (-)-phenazocine. nih.gov Conversely, the opioid receptor activity, which is primarily responsible for analgesia, is more pronounced in the (-)-enantiomer. wikipedia.orgncats.io While both are considered opioid agonists, their potencies differ substantially. nih.govwikipedia.org This differentiation highlights that the levorotatory form is a more powerful opioid agonist, whereas the dextrorotatory form has a stronger interaction with the sigma-1 receptor. nih.govwikipedia.org

Implications for Analgesic Potency and Efficacy in Preclinical Models

The distinct pharmacological profiles of the phenazocine enantiomers have direct consequences for their analgesic effects in preclinical models. nih.govwikipedia.org The (-)-enantiomer, also referred to as (R)-phenazocine, is reported to be approximately twenty times more potent than morphine as an analgesic. wikipedia.org The (+)-enantiomer, or (S)-phenazocine, is about four times as potent as morphine. wikipedia.org The significant analgesic activity of both enantiomers is attributed to their dual mechanism of action. nih.gov The σ1 antagonistic component is believed to contribute to and justify their analgesic effects, potentially by enhancing the endogenous opioid system or mitigating the anti-opioid effects mediated by σ1 receptor activation. nih.gov This dual opioid agonist/sigma-1 antagonist profile may represent a promising strategy for developing new analgesic compounds. nih.govmdpi.com

| Compound | Analgesic Potency Relative to Morphine |

| (-)-Phenazocine | ~20x |

| (+)-Phenazocine | ~4x |

Data reflecting relative analgesic potency in preclinical assessments. wikipedia.org

Structure Activity Relationship Sar Studies of + Phenazocine Hydrobromide and Analogues

Molecular Determinants of Opioid Receptor Affinity and Efficacy

The affinity and efficacy of (+)-Phenazocine and its analogues at opioid receptors are dictated by specific molecular features. Research has focused on elucidating how modifications to different parts of the molecule influence its interaction with the receptor binding pocket.

Influence of N-Phenethyl Substitution on Mu-Opioid Activity

The substituent at the nitrogen atom of the benzomorphan (B1203429) scaffold plays a pivotal role in determining the pharmacological activity at the mu-opioid receptor (MOR). The presence of an N-phenethyl group, as seen in phenazocine, is a critical determinant for high MOR affinity and agonist activity. nih.govnih.govresearchgate.net

Studies comparing N-methyl substituted morphinans with their N-phenethyl counterparts have consistently demonstrated that the N-phenethyl group enhances binding affinity, selectivity, and agonist potency at the MOR. nih.govnih.gov For instance, N-phenethyl substituted analogues of morphine and oxymorphone show a significant increase in MOR affinity compared to their N-methyl parents. nih.govplos.org This enhancement is attributed to additional interactions between the phenyl ring of the N-phenethyl group and a sub-pocket within the opioid receptor.

Furthermore, modifications to the N-substituent can modulate the functional profile of the ligand. For example, alkylation of the phenyl ring in the N-substituent of some benzomorphan derivatives can lead to biased MOR agonism, selectively activating certain downstream signaling pathways over others. nih.govacs.org This highlights the N-phenethyl moiety as a key handle for fine-tuning the pharmacological properties of benzomorphan-based opioids.

Table 1: Impact of N-Substituent on Mu-Opioid Receptor (MOR) Affinity

| Compound | N-Substituent | MOR Affinity (Ki, nM) | Reference |

|---|---|---|---|

| Morphine | -CH₃ | 6.5 | plos.org |

| N-Phenethylnormorphine | -CH₂CH₂Ph | 0.93 | plos.org |

| Oxymorphone | -CH₃ | ~1.0 | nih.gov |

| N-Phenethylnoroxymorphone | -CH₂CH₂Ph | ~0.5 | nih.gov |

This table is interactive. Click on the headers to sort the data.

Benzomorphan Scaffold Contributions to Opioid Receptor Binding

The rigid 6,7-benzomorphan nucleus serves as a crucial scaffold for orienting the key pharmacophoric elements required for opioid receptor interaction. researchgate.netnih.gov This framework provides a constrained conformation that mimics aspects of the structure of more complex opioids like morphine. nih.gov Key features of the benzomorphan scaffold that contribute to opioid receptor binding include the phenolic hydroxyl group and the basic nitrogen atom. researchgate.net

The spatial relationship between the phenolic hydroxyl group at the 8-position and the protonated nitrogen is critical for receptor recognition and activation. researchgate.net This arrangement is thought to mimic the tyrosine residue of endogenous opioid peptides, which is a key recognition element at opioid receptors. researchgate.net Modifications to the 8-OH group can significantly alter the functional profile of the compound, further underscoring its importance in receptor interaction. nih.gov

The benzomorphan structure has proven to be a versatile template for the development of ligands with varying selectivity for different opioid receptor subtypes (mu, delta, and kappa). nih.gov By modifying the N-substituent and other parts of the scaffold, researchers have been able to develop compounds with specific pharmacological profiles, ranging from MOR agonists to ligands with mixed receptor activities. nih.govacs.orgnih.gov

Receptor Conformation and Ligand Binding Models

The interaction of (+)-Phenazocine and its analogues with opioid receptors is a dynamic process involving conformational changes in both the ligand and the receptor. Various models have been proposed to explain these complex interactions and the resulting pharmacological outcomes.

Proposed Opiate Receptor Models and SAR Explanations

To rationalize the structure-activity relationships of opioids, including phenazocine, various receptor models have been proposed. These models aim to define the topology of the opioid receptor binding site and explain how different chemical features of ligands contribute to their affinity and efficacy. pnas.org One such model suggests specific interaction points within the receptor that accommodate the key structural elements of potent opiates like phenazocine. pnas.org These models often highlight the importance of a cationic nitrogen, a phenolic hydroxyl group, and a hydrophobic region that interacts with the N-substituent.

These theoretical receptor surfaces are designed to be spatially complementary to the key chemical moieties of opioid isomers. frontiersin.org The models help to explain the high potency of certain opioids by postulating an optimal fit between the ligand and the receptor, leading to a more stable ligand-receptor complex and a greater biological response.

Allosteric Regulation and Receptor State Interconversion

Opioid receptors are not static entities; they can exist in multiple conformational states. The binding of a ligand can stabilize a particular conformation, leading to receptor activation or inhibition. The concept of allosteric regulation has emerged as an important mechanism in opioid receptor function. nih.govnih.gov Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, and can influence the affinity and/or efficacy of orthosteric ligands like (+)-Phenazocine. nih.govbiorxiv.org

Ligand binding can induce or stabilize different receptor conformations, leading to a spectrum of activities from full agonism to antagonism. pnas.org Models have been proposed to describe the molecular mechanisms by which the receptor interconverts between these different states. pnas.org For instance, the binding of an agonist is thought to induce a conformational change that facilitates the interaction of the receptor with intracellular signaling proteins, such as G-proteins. frontiersin.org

Stereospecificity of Opioid Drug Action in Receptor Interaction

The interaction of opioids with their receptors is highly stereospecific, meaning that the three-dimensional arrangement of atoms in the drug molecule is critical for its activity. frontiersin.org For benzomorphan derivatives like phenazocine, different stereoisomers can exhibit markedly different pharmacological profiles. nih.gov

Typically, the (-)-isomers of benzomorphans are more potent at the mu- and kappa-opioid receptors than the (+)-isomers. nih.gov This stereoselectivity is a hallmark of opioid receptor binding and is a key piece of evidence for the existence of specific receptor sites. frontiersin.org The differing potencies of stereoisomers suggest that the receptor has a chiral environment that preferentially interacts with one enantiomer over the other.

Studies have shown that the absolute stereochemistry is critically important for differentiating between activity at opioid receptors and other targets, such as the NMDA receptor-channel complex. nih.gov This highlights the precise structural requirements for effective interaction with the opioid receptor binding pocket.

Table 2: Stereoselectivity of Benzomorphan Derivatives at Opioid Receptors

| Compound Isomer | Receptor Subtype | Relative Potency | Reference |

|---|---|---|---|

| (-)-Cyclazocine | Mu | Much more potent than (+) | nih.gov |

| (+)-Cyclazocine | Mu | Less potent | nih.gov |

| (-)-SKF-10047 | Mu | Much more potent than (+) | nih.gov |

| (+)-SKF-10047 | Mu | Less potent | nih.gov |

| (-)-Isomers | Kappa | Moderately more potent than (+) | nih.gov |

| (+)-Isomers | Kappa | Less potent | nih.gov |

This table is interactive. Click on the headers to sort the data.

Enantioselective SAR Compared to Classical Opioids

The principle of stereospecificity, where the three-dimensional arrangement of atoms in a molecule dictates its biological activity, is a cornerstone of opioid pharmacology. frontiersin.orgmdpi.com This is particularly evident in the benzomorphan class of opioids, to which phenazocine belongs. taylorandfrancis.com The biological activity of these compounds is highly dependent on their absolute stereochemistry, with a pronounced difference in effects observed between enantiomers (non-superimposable mirror-image isomers). mdpi.comnih.gov

Classical opioids, such as morphine, and their synthetic surrogates typically exhibit their potent analgesic effects through the levorotatory (–) enantiomer. nih.gov This stereoselectivity is a fundamental aspect of their interaction with opioid receptors. frontiersin.org Similarly, for benzomorphans like phenazocine, the opioid activity predominantly resides in the (–)-isomer. The dextrorotatory (+)-enantiomer, (+)-phenazocine, generally shows significantly lower affinity for the classical opioid receptors—mu (μ), delta (δ), and kappa (κ). nih.gov

Research into the structure-activity relationships (SAR) of phenazocine enantiomers has revealed that while both isomers may interact with various receptor systems, their profiles at classical opioid receptors are distinct. The (–)-enantiomer is the eutomer (the more active stereoisomer) at the μ-opioid receptor, which is the primary target for analgesics like morphine. researchgate.netpatsnap.com In contrast, (+)-phenazocine is the distomer (the less active stereoisomer) at this receptor, displaying a much weaker binding affinity.

The N-substituent on the benzomorphan scaffold is a critical determinant of affinity, selectivity, and efficacy at opioid receptors. mdpi.commdpi.com For phenazocine, the N-phenethyl group is known to significantly enhance μ-opioid agonist activity compared to other analogues like pentazocine (B1679294). wikipedia.org However, even with this potent substitution, the profound difference in activity between the enantiomers is maintained, underscoring the rigid stereochemical requirements of the opioid receptor binding pocket. nih.gov

The following data table presents the binding affinities (Ki) of the enantiomers of phenazocine for the μ-opioid receptor, contrasted with the classical opioid agonist morphine. A lower Ki value indicates a higher binding affinity.

| Compound | Enantiomer | μ-Opioid Receptor Ki (nM) |

|---|---|---|

| Phenazocine | (+)-isomer | 85.0 |

| Phenazocine | (–)-isomer | 0.5 |

| Morphine | (–)-isomer (natural) | ~1-5 |

Data compiled from studies on opioid receptor binding. nih.govovid.com Note that Ki values can vary between different assay conditions.

The data clearly illustrates the dramatic enantioselectivity at the primary receptor for classical opioid analgesia. The (–)-enantiomer of phenazocine demonstrates a high affinity for the μ-receptor, comparable to or even exceeding that of morphine. Conversely, the (+)-enantiomer shows a binding affinity that is orders of magnitude lower, rendering it substantially less active at this classical opioid target. This eudismic ratio (ratio of the potency of the eutomer to the distomer) highlights the precise structural recognition by the μ-opioid receptor, a characteristic shared with classical opioids. While (+)-phenazocine has limited activity at classical opioid receptors, it should be noted that it displays high affinity for the sigma-1 (σ1) receptor, a non-opioid receptor where it acts as an antagonist. nih.gov

Synthetic Pathways and Analog Design for + Phenazocine Hydrobromide

Chemical Synthesis of (+)-Phenazocine Hydrobromide

The synthesis of phenazocine, a potent benzomorphan (B1203429) analgesic, has been a subject of interest due to its significant pharmacological activity. The development of efficient synthetic routes is crucial for accessing this and related compounds for further study and potential therapeutic applications.

The chemical synthesis of phenazocine often involves multistep reaction sequences. A concise three-step synthesis for racemic (±)-phenazocine has been developed, commencing from 3,4-lutidine. researchgate.net A pivotal step in this pathway is the Lewis acid-promoted lithiation and subsequent electrophilic substitution of an N-alkyl-3,4-dimethyl-1,2,5,6-tetrahydropyridine intermediate. researchgate.net

The general synthetic scheme can be outlined as follows:

N-alkylation and Reduction: 3,4-Lutidine is first N-alkylated, for instance with a phenethyl group precursor, followed by reduction to yield the corresponding N-substituted tetrahydropyridine (B1245486).

Lewis Acid Promoted Lithiation/Electrophilic Substitution: The tetrahydropyridine derivative undergoes a highly regioselective lithiation at the carbon adjacent to the nitrogen atom. This reaction is facilitated by the presence of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), which complexes with the tertiary amine. The resulting α-azacarbanion is then quenched with an appropriate electrophile, such as a benzyl (B1604629) halide, to introduce the necessary carbon framework. researchgate.net

Cyclization: The final step involves an acid-catalyzed intramolecular cyclization to construct the benzomorphan ring system, yielding (±)-phenazocine. researchgate.net This product can then be treated with hydrobromic acid to form the hydrobromide salt.

This approach offers a relatively short and efficient route to the core benzomorphan structure of phenazocine. researchgate.net

Since the pharmacological activity of phenazocine enantiomers differs significantly, with the (+)-enantiomer being of particular interest for its specific receptor interactions, the separation of the racemic mixture or the direct synthesis of the desired enantiomer is essential. nih.govwikipedia.org

Chiral Resolution: Chiral resolution is a common technique to separate enantiomers from a racemic mixture. wikipedia.org This typically involves the formation of diastereomeric salts by reacting the racemic base with a chiral acid. wikipedia.orgpharmtech.com These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. wikipedia.org Once separated, the desired enantiomer can be recovered by removing the resolving agent. While specific details for the resolution of phenazocine are not extensively documented in the provided results, methods used for similar benzomorphans, such as pentazocine (B1679294), can be indicative. For instance, chiral separation of pentazocine enantiomers has been achieved using capillary zone electrophoresis with maltodextrins as chiral selectors. nih.gov

Enantioselective Synthesis: An alternative to chiral resolution is enantioselective synthesis, which aims to produce a single enantiomer directly. An efficient strategy for the asymmetric synthesis of related benzomorphans, such as (–)-pentazocine and (–)-metazocine, has been developed starting from D-tyrosine. thieme-connect.com This approach features a ring-closing metathesis (RCM) reaction to form the C ring and an intramolecular Friedel–Crafts reaction for the assembly of the B ring. thieme-connect.com Such a strategy could potentially be adapted for the synthesis of (+)-phenazocine by utilizing the appropriate starting enantiomer of the amino acid.

Design and Development of Benzomorphan Analogues

The benzomorphan scaffold of phenazocine has served as a versatile template for the design and development of novel ligands with tailored pharmacological profiles. Modifications, particularly at the nitrogen atom and on the aromatic ring, have led to compounds with altered receptor selectivity and activity. nih.gov

The nature of the substituent on the nitrogen atom of the benzomorphan ring system is a critical determinant of the pharmacological activity of these compounds. nih.gov The N-phenethyl group of phenazocine, for example, is known to enhance µ-opioid receptor (MOR) activity. wikipedia.org

Systematic exploration of various N-substituents on the normetazocine core has been a fruitful area of research. For instance, replacing the N-phenethyl group with other functionalities, such as N-phenylpropanamido substituents, has led to the development of multitarget opioid ligands. nih.govnih.gov The introduction of different alkyl, aryl, and aralkyl groups can modulate the affinity and efficacy at MOR, delta-opioid receptors (DOR), and kappa-opioid receptors (KOR). nih.gov

| N-Substituent Modification on Normetazocine | Resulting Pharmacological Profile | Reference |

| Phenylpropanamido | MOR/DOR multitarget activity | nih.govnih.gov |

| p-Fluorophenylpropanamido | Retained MOR activity, increased KOR affinity | nih.gov |

| Indoline, Tetrahydroquinoline, Diphenylamine functionalities | MOR antagonists | nih.gov |

| Ethylamino spacer | Reduced σ₂/σ₁ selectivity, retained σ₁ affinity | acs.org |

This table is generated based on the provided text and is for illustrative purposes.

The (+)-enantiomers of benzomorphans, including (+)-phenazocine, are known to exhibit high affinity for sigma-1 (σ₁) receptors. nih.gov This has spurred the design of benzomorphan analogues with enhanced selectivity for this receptor, which is implicated in a variety of neurological processes. nih.gov

The design of selective σ₁ receptor ligands often involves modifications to the N-substituent. For example, the introduction of an N-benzyl substituent on the cis-(+)-N-normetazocine nucleus can improve potency and selectivity at sigma sites. acs.org Furthermore, the position of substituents on the aromatic ring of the norbenzomorphan scaffold can significantly impact sigma receptor subtype selectivity.

Research has shown that varying the N-substituent on the cis-(+)-N-normetazocine core can lead to compounds with antagonist properties at the σ₁ receptor. acs.org These selective ligands are valuable tools for elucidating the physiological roles of the σ₁ receptor.

| Compound Modification | Receptor Selectivity | Key Finding | Reference |

| N-benzyl substituent on (+)-N-normetazocine | Improved σ₁ selectivity and potency | Lipophilic groups on the nitrogen enhance sigma site activity | acs.org |

| N-ethylamino spacer on (+)-N-normetazocine | Retained σ₁ affinity, reduced σ₂/σ₁ selectivity | Spacer modification modulates selectivity | acs.org |

This table is generated based on the provided text and is for illustrative purposes.

There is growing interest in the development of multitarget ligands that can interact with more than one receptor to achieve a desired therapeutic effect, potentially with an improved side-effect profile. vub.be In the context of pain management, the design of ligands with dual activity at the µ-opioid receptor (MOR) and the sigma-1 (σ₁) receptor is a promising strategy. nih.gov

The rationale behind this approach is that σ₁ receptor antagonists can potentiate opioid-induced analgesia and may also possess intrinsic analgesic properties, particularly in neuropathic pain states. nih.gov Both (+)- and (-)-phenazocine have been shown to possess a mixed opioid/σ₁ receptor profile, with evidence suggesting a σ₁ antagonist component to their activity. nih.gov This dual activity may contribute to their analgesic efficacy. nih.gov

The design principles for such dual-activity ligands involve incorporating the key pharmacophoric elements for both MOR agonism and σ₁ receptor antagonism within a single molecule. The benzomorphan scaffold is well-suited for this purpose, as its stereoisomers and N-substituted analogues can exhibit affinity for both receptor types. nih.gov By fine-tuning the structure, particularly the N-substituent, it is possible to balance the activity at both targets to achieve the desired pharmacological profile. nih.gov

Synthetic Challenges and Methodological Advancements in Benzomorphan Chemistry

The synthesis of (+)-Phenazocine and other compounds built on the 6,7-benzomorphan scaffold presents significant challenges, primarily centered on the construction of the rigid, bridged polycyclic ring system with precise stereochemical control. The benzomorphan nucleus contains multiple stereocenters, and the spatial arrangement of its substituents is critical for its biological activity. nih.gov Consequently, the development of stereoselective synthetic routes has been a major focus of research in this area.

A significant challenge in benzomorphan synthesis is achieving the desired cis-stereochemistry of the alkyl groups at the 5- and 9-positions (using the historical numbering system). The absolute configuration of these chiral centers profoundly influences the compound's interaction with its biological targets. nih.gov For Phenazocine, the N-phenethyl substituent is known to significantly enhance μ-opioid receptor activity, making the stereocontrolled synthesis of the specific (+)-enantiomer particularly important. wikipedia.org

Key advancements include:

Asymmetric Synthesis: The development of asymmetric synthesis has been transformative in benzomorphan chemistry. mdpi.com This includes the use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemical outcome of a key reaction, and the application of chiral catalysts for enantioselective transformations like asymmetric hydrogenation. mdpi.comacs.org An asymmetric synthesis for (+)-Metazocine, a closely related benzomorphan, was achieved using a formamidine (B1211174) derived from L-valinol as a chiral auxiliary, highlighting the power of this approach. researchgate.net

Novel Cyclization Strategies: The central step in many benzomorphan syntheses is the cyclization to form the bridged ring system. While traditional methods often rely on acid-catalyzed intramolecular Friedel-Crafts reactions, newer methods have been developed to improve efficiency and yield. researchgate.net One notable advancement is a three-step synthesis of (±)-Phenazocine that utilizes a Lewis acid-promoted lithiation and electrophilic substitution, followed by a clean cyclization with 48% hydrobromic acid. researchgate.net This approach significantly shortens the synthetic sequence compared to many earlier multistep methods. researchgate.net

Optical Resolution: While asymmetric synthesis is preferred, optical resolution remains a viable and important technique. For instance, racemic intermediates in the synthesis of benzomorphan analogs have been successfully resolved using chiral acids like (+)-tartaric acid, allowing for the separation of enantiomers. mdpi.com

These methodological improvements have provided more efficient and stereoselective pathways to complex benzomorphans like (+)-Phenazocine, facilitating further investigation into their structure-activity relationships.

Interactive Data Tables

Table 1: Comparison of Synthetic Strategies for Benzomorphans

| Strategy | Description | Advantages | Disadvantages/Challenges |

| Racemic Synthesis + Resolution | A non-stereoselective synthesis produces a 1:1 mixture of enantiomers (racemate), which is then separated using a chiral resolving agent (e.g., tartaric acid). researchgate.netmdpi.com | Technically simpler synthesis of the initial racemic mixture. | Theoretical maximum yield of the desired enantiomer is only 50%. The resolution step can be difficult and adds to the overall process. mdpi.com |

| Asymmetric Synthesis (Chiral Auxiliary) | A chiral molecule (auxiliary) is temporarily attached to the starting material to direct a subsequent stereoselective reaction. The auxiliary is removed later. researchgate.net | High degree of stereochemical control. Well-established methodology. | Requires additional steps for attaching and removing the auxiliary. Stoichiometric use of the chiral auxiliary is necessary. |

| Asymmetric Synthesis (Chiral Catalysis) | A small amount of a chiral catalyst is used to stereoselectively convert a prochiral substrate into a chiral product. acs.org | High efficiency (catalytic amounts of chiral material needed). Can be highly enantioselective. | Development of a suitable catalyst for a specific transformation can be challenging and time-consuming. |

Table 2: Key Cyclization Reactions in Benzomorphan Synthesis

| Reaction Type | Key Reagents/Conditions | Description |

| Friedel-Crafts Cyclization | Strong acids (e.g., polyphosphoric acid, HBr). researchgate.net | An intramolecular electrophilic aromatic substitution where a tethered piperidine (B6355638) ring attacks the aromatic ring to form the fused bicyclic system. researchgate.net |

| Lewis Acid-Promoted Cyclization | 1. Lewis acid (e.g., BF₃·OEt₂) and organolithium reagent. 2. Strong acid (e.g., 48% HBr). researchgate.net | Involves the formation of an α-azacarbanion facilitated by a Lewis acid, followed by alkylation. The final ring closure is achieved through an acid-catalyzed intramolecular cyclization. researchgate.net |

Preclinical Pharmacological Investigations of + Phenazocine Hydrobromide

In Vitro Receptor Binding and Functional Assays

Quantitative Receptor Affinity Studies (e.g., [3H] (+)-Pentazocine, [3H]-DTG Radioligand Binding)

The affinity of (+)-Phenazocine hydrobromide for various receptors has been characterized through radioligand binding assays, which are crucial for understanding its pharmacological profile. These studies often utilize tritiated ligands such as 3H-Pentazocine and [3H]-1,3-di-o-tolylguanidine ([3H]-DTG) to quantify the binding affinity of the compound to sigma receptors.

Studies using 3H-Pentazocine, a selective radioligand for sigma-1 receptors, have demonstrated that (+)-Phenazocine exhibits a notable affinity for this receptor subtype. sigmaaldrich.com The binding of 3H-Pentazocine is characterized by its high affinity and selectivity for sigma sites. nih.gov In membrane preparations from the guinea pig brain, 3H-Pentazocine binding is saturable and enantioselective, with a dissociation constant (Kd) of approximately 5.13 nM and a maximum binding capacity (Bmax) of 1146 fmol/mg protein. nih.gov Research in rat brain homogenates has shown that 3H-pentazocine binds to a single population of sites with an affinity of about 7 nM. nih.gov In post-mortem human frontal cortex, the Kd for 3H-pentazocine binding was found to be 3.68 nM with a Bmax of 0.636 pmol/mg protein. nih.gov

[3H]-DTG is another radioligand commonly used in sigma receptor binding assays. However, DTG is non-selective, binding to both sigma-1 and sigma-2 receptor subtypes. nih.govsigmaaldrich.com Therefore, to specifically study sigma-2 receptors, a masking agent like (+)-pentazocine is often used to block the sigma-1 sites. upenn.edu It has been noted that (+)-pentazocine itself has a low affinity for the sigma-2 receptor (Ki of 406 nM) but can still interfere with [³H]DTG binding at concentrations typically used for masking. frontiersin.org The use of [3H]-DTG in the presence of a sigma-1 masking agent allows for the characterization of binding to sigma-2 receptors. mdpi.com

The table below summarizes the binding affinity of (+)-Phenazocine and related ligands at sigma receptors from various studies.

| Radioligand | Preparation | Affinity (Ki/Kd) | Reference |

| 3H-Pentazocine | Guinea Pig Brain Membranes | Kd: 5.13 nM | nih.gov |

| 3H-Pentazocine | Rat Brain Homogenates | Kd: ~7 nM | nih.gov |

| 3H-Pentazocine | Human Frontal Cortex | Kd: 3.68 nM | nih.gov |

| (+)-Phenazocine | Not Specified | Ki (σ1): 3.8 nM | nih.gov |

| [3H]-DTG | Rat Liver Membranes (σ2) | Kd: 17.9 nM | mdpi.com |

Assessment of Agonist/Antagonist Activity at Opioid Receptor Subtypes

This compound demonstrates a complex profile of activity at the primary opioid receptor subtypes: mu (µ), delta (δ), and kappa (κ). patsnap.com Its primary analgesic effects are attributed to its interaction with the µ-opioid receptor, where it acts as an agonist. patsnap.com The N-phenethyl substitution in phenazocine is known to enhance µ-opioid activity, contributing to its high potency. wikipedia.orgchemeurope.com

While its principal action is at the µ-receptor, phenazocine also interacts with kappa and delta receptors, though its activity at these sites is considered minor. patsnap.com The interaction with the κ-opioid receptor may contribute to some of its side effects, such as dysphoria and hallucinations at high doses. wikipedia.org Studies on its enantiomers have revealed that both (+)- and (-)-phenazocine possess a mixed opioid/σ1 receptor profile. nih.gov Functionally, (-)-pentazocine, a related benzomorphan (B1203429), has been shown to be a potent dual agonist at both kappa and mu opioid receptors, with weaker agonism at the delta receptor. researchgate.net

The table below provides a summary of the functional activity of (+)-Phenazocine and related compounds at different opioid receptors.

| Compound | Receptor Subtype | Activity | Reference |

| (+)-Phenazocine | Mu (µ) | Agonist | patsnap.com |

| (+)-Phenazocine | Kappa (κ) | Agonist | wikipedia.org |

| (+)-Phenazocine | Delta (δ) | Minor Activity | patsnap.com |

| (-)-Pentazocine | Mu (µ) | Agonist | researchgate.net |

| (-)-Pentazocine | Kappa (κ) | Agonist | researchgate.net |

| (-)-Pentazocine | Delta (δ) | Weak Agonist | researchgate.net |

Characterization of Sigma-1 and Sigma-2 Receptor Binding Profiles

This compound exhibits a significant interaction with sigma receptors, which are now recognized as distinct non-opioid entities. nih.gov There are two primary subtypes of sigma receptors, sigma-1 (σ1) and sigma-2 (σ2). sigmaaldrich.com

(+)-Phenazocine demonstrates a high affinity for the sigma-1 receptor. nih.gov Radioligand binding studies have confirmed this, showing a Ki value of 3.8 ± 0.4 nM for (+)-phenazocine at the σ1 receptor. nih.gov Further in vitro studies have suggested that both (+)- and (-)-phenazocine act as sigma-1 receptor antagonists. nih.gov The sigma-1 receptor is characterized by its preference for the (+)-stereoisomers of benzomorphans like (+)-pentazocine. sigmaaldrich.com

The binding profile at the sigma-2 receptor is less clearly defined for (+)-phenazocine itself in the provided search results. Sigma-2 receptors generally show a preference for the (-)-stereoisomers of benzomorphans. sigmaaldrich.com To study sigma-2 receptors, radioligands like [³H]DTG are used in combination with a sigma-1 selective agent, such as (+)-pentazocine, to mask the sigma-1 sites. frontiersin.orgmdpi.com However, it is important to note that the masking agent can sometimes interfere with the binding at the sigma-2 receptor. frontiersin.org

The table below outlines the binding characteristics of (+)-Phenazocine at sigma receptor subtypes.

| Compound | Receptor Subtype | Binding Affinity (Ki) | Functional Activity | Reference |

| (+)-Phenazocine | Sigma-1 | 3.8 ± 0.4 nM | Antagonist | nih.gov |

| (+)-Pentazocine | Sigma-1 | High Affinity | Agonist | sigmaaldrich.com |

In Vivo Pharmacodynamic Studies in Animal Models

Antinociceptive Efficacy in Pain Models (e.g., Formalin Test, Paw Pressure Test)

The antinociceptive, or pain-relieving, effects of this compound have been evaluated in various animal models of pain. These models are designed to assess a compound's efficacy against different types of pain, such as acute and persistent pain.

The formalin test is a widely used model that induces a biphasic pain response, with an initial acute phase followed by a more prolonged inflammatory phase. nih.gov Studies have shown that opioids like morphine produce a dose-dependent antinociceptive effect in both phases of the formalin test. nih.gov While specific data for (+)-Phenazocine in the formalin test is not detailed in the provided search results, the antinociceptive effects of related compounds like (-)-pentazocine have been demonstrated in this model. nih.govnih.gov

The paw pressure test, also known as the Randall-Selitto test, is a method for assessing responses to mechanical stimuli. mdpi.comneurofit.com In this test, increasing pressure is applied to an animal's paw until a withdrawal reflex is elicited. neurofit.com This model is useful for studying mechanical hyperalgesia. mdpi.com Again, while direct results for (+)-Phenazocine were not found, the mechanical antinociceptive effects of (-)-pentazocine have been shown to be dose-dependent in the paw pressure test. nih.gov

Comparative Potency Assessments (e.g., vs. Morphine in Animal Models)

The analgesic potency of (+)-Phenazocine has been compared to that of morphine, a standard opioid analgesic, in various animal models. These comparative studies are essential for determining the relative strength of new analgesic compounds.

In general, phenazocine is considered to be a more potent analgesic than morphine. chemeurope.com The (R)-enantiomer of phenazocine is reported to be approximately twenty times more potent than morphine as an analgesic, while the (S)-enantiomer is about four times as potent. wikipedia.org This enhanced potency is likely due to the N-phenethyl substitution in the phenazocine molecule, which is known to increase µ-opioid receptor activity. wikipedia.orgchemeurope.compnas.org

In a mouse locomotor activation test, which can be used to assess opioid activity, fructose (B13574) was found to significantly reduce the potency of both levorphanol (B1675180) and phenazocine in intergroup comparisons, but not that of morphine. nih.gov

The table below presents a comparison of the analgesic potency of Phenazocine enantiomers relative to morphine.

| Compound | Relative Potency to Morphine | Reference |

| (R)-Phenazocine | ~20 times more potent | wikipedia.org |

| (S)-Phenazocine | ~4 times more potent | wikipedia.org |

| Phenazocine (unspecified) | ~4 times more potent | chemeurope.com |

Evaluation of Non-Opioid Receptor Mediated Effects (e.g., Anti-dopaminergic, Anti-serotonergic Activities)

While (+)-Phenazocine is primarily recognized for its interactions with opioid and sigma receptors, its preclinical pharmacological profile extends to potential modulatory effects on other neurotransmitter systems, although direct anti-dopaminergic and anti-serotonergic activities have not been extensively detailed in publicly available research. The majority of its non-opioid effects are understood through its potent antagonism at the sigma-1 receptor.

Sigma-1 receptors are unique intracellular chaperone proteins that can influence the function of various other receptors and ion channels, including those for dopamine (B1211576) and serotonin (B10506). Preclinical studies have shown that sigma-1 receptor ligands can modulate dopaminergic and serotonergic neurotransmission. For instance, sigma-1 receptor antagonists have been observed to block the behavioral effects induced by stimulants like cocaine, which are heavily reliant on the dopamine system. researchgate.net This suggests an indirect modulatory role on dopamine pathways.

Similarly, the serotonergic system is also subject to modulation by sigma-1 receptor activity. Preclinical evidence suggests that sigma-1 receptors are involved in serotonergic neurotransmission. nih.govnih.gov For example, some selective serotonin reuptake inhibitors (SSRIs) have shown affinity for sigma-1 receptors, and their effects can sometimes be altered by sigma-1 receptor antagonists. frontiersin.orgnih.gov This points to a potential for (+)-Phenazocine, as a sigma-1 antagonist, to influence serotonergic pathways. A comprehensive screening of (+)-Phenazocine's binding profile across a wide range of receptors, including various dopamine and serotonin subtypes, would be necessary to definitively characterize its direct anti-dopaminergic or anti-serotonergic activities.

Table 1: Summary of Preclinical Evidence for Non-Opioid Receptor Mediated Effects of σ1R Antagonism

| Neurotransmitter System | Observed Effects of σ1R Antagonists | Implication for this compound |

| Dopaminergic | Blockade of stimulant-induced behaviors. researchgate.net Modulation of D2 receptor antagonist effects. mdpi.com | May indirectly modulate dopamine pathways. |

| Serotonergic | Involvement in serotonergic neurotransmission. nih.govnih.gov Interaction with some SSRIs. frontiersin.orgnih.gov | May indirectly influence serotonergic pathways. |

Investigation of NMDA Receptor Ion-Channel Complex Interactions in Neuronal Cells

The interaction of (+)-Phenazocine with the N-methyl-D-aspartate (NMDA) receptor ion-channel complex is another significant area of its preclinical pharmacological investigation, primarily linked to its action as a sigma-1 receptor antagonist. The sigma-1 receptor is known to be a modulator of NMDA receptor function. nih.govnih.gov

Preclinical studies have demonstrated that sigma-1 receptor antagonists can decrease NMDA receptor responses. nih.gov This modulation is thought to occur through the physical interaction of the sigma-1 receptor with the NMDA receptor complex, influencing its activity. researchgate.net For example, sigma-1 receptor antagonists have been shown to disrupt the regulatory association of the sigma-1 receptor with the NR1 subunit of the NMDA receptor. researchgate.net

In neuronal cells, the activation of sigma-1 receptors can potentiate NMDA receptor-mediated responses. This potentiation can be blocked by sigma-1 receptor antagonists. One proposed mechanism for this is the prevention of the opening of small conductance Ca2+-activated K+ (SK) channels by sigma-1 receptor activation, which normally shunt NMDA receptor responses. By antagonizing the sigma-1 receptor, (+)-Phenazocine could theoretically prevent this potentiation and lead to a relative decrease in NMDA receptor activity. nih.govnih.gov

The functional consequence of this interaction is significant, as excessive NMDA receptor activation is implicated in excitotoxicity and central sensitization associated with chronic pain states. Therefore, the ability of a sigma-1 receptor antagonist like (+)-Phenazocine to downregulate NMDA receptor function presents a potential mechanism for its analgesic effects, particularly in neuropathic pain models where NMDA receptors play a crucial role. nih.gov While the direct binding affinity of (+)-Phenazocine to the NMDA receptor complex itself has not been a primary focus of research, its indirect modulation via sigma-1 receptor antagonism is a key aspect of its pharmacological profile.

Table 2: Effects of σ1R Ligands on NMDA Receptor Function in Neuronal Cells

| σ1R Ligand Type | Effect on NMDA Receptor Function | Proposed Mechanism | Reference |

| Agonist | Potentiation of NMDA receptor responses | Prevention of SK channel opening | nih.govnih.gov |

| Antagonist | Decrease in NMDA receptor responses | Disruption of σ1R-NR1 subunit interaction | researchgate.netnih.gov |

Combinatorial Preclinical Pharmacology and Synergy Research

The unique pharmacological profile of (+)-Phenazocine as a sigma-1 receptor antagonist suggests its potential for use in combination with other analgesics to achieve synergistic effects. Preclinical research has increasingly focused on the therapeutic benefits of combining drugs with different mechanisms of action to enhance analgesia while potentially reducing side effects.

A significant area of interest is the combination of sigma-1 receptor antagonists with opioid analgesics. Preclinical studies have consistently shown that sigma-1 receptor antagonists can potentiate the analgesic effects of opioids. nih.govrsc.org This potentiation is thought to occur because sigma-1 receptors can act as a "brake" on opioid signaling; by antagonizing these receptors, the analgesic efficacy of opioids is enhanced. rsc.org A selective sigma-1 receptor antagonist has been shown to enhance the antinociceptive potency of several opioids by a factor of 2 to 3.3 in mice. nih.gov Furthermore, co-administration of a sigma-1 antagonist was found to restore morphine antinociception in tolerant mice. nih.gov These findings suggest that (+)-Phenazocine could potentially be used to increase the effectiveness of lower doses of opioids, thereby reducing the risk of opioid-related side effects such as tolerance and dependence. nih.gov

In addition to opioids, there is a rationale for exploring the synergistic potential of (+)-Phenazocine with non-opioid analgesics. Given the role of sigma-1 receptors in modulating NMDA receptor function, combining a sigma-1 antagonist with other agents that target pathways involved in central sensitization could be beneficial. For instance, combination with gabapentinoids or certain antidepressants in models of neuropathic pain could be a promising area for future preclinical investigation. While specific synergy studies involving (+)-Phenazocine in combination with non-opioid analgesics are not extensively reported, the known mechanisms of action provide a strong basis for such research.

The potential for synergistic interactions highlights the importance of a multimodal approach to pain management, and the unique properties of (+)-Phenazocine make it an interesting candidate for further preclinical combinatorial studies.

Table 3: Potential Synergistic Combinations with this compound in Preclinical Research

| Combination Agent Class | Rationale for Synergy | Potential Benefits |

| Opioid Analgesics | σ1R antagonism enhances opioid signaling. nih.govrsc.org | Increased analgesic efficacy, reduced opioid dose, mitigation of tolerance and dependence. nih.gov |

| Non-Opioid Analgesics (e.g., Gabapentinoids) | Targeting multiple mechanisms of central sensitization. | Enhanced pain relief in neuropathic pain states. |

Advanced Analytical Methodologies for + Phenazocine Hydrobromide Research

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating complex mixtures, making it indispensable for the analysis of specific compounds like (+)-Phenazocine hydrobromide. pharmiweb.com By separating the target analyte from other substances, it ensures accurate identification and quantification, which is a critical step before detection by a mass spectrometer. ijfcm.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and reliable technique for the analysis of thermally stable and volatile compounds. For substances like phenazocine, this method provides high separation efficiency and definitive identification. nih.gov GC-MS is frequently employed as a confirmatory method for positive immunoassay screens. mayocliniclabs.com In a typical GC-MS analysis, the sample is first vaporized and separated on a capillary column before being detected by a mass spectrometer. gcms.cz The mass spectrum of phenazocine shows characteristic fragmentation patterns, with a top mass-to-charge ratio (m/z) peak at 230 and a second-highest peak at 231, which are used for its identification. nih.gov

| Parameter | Description | Source |

|---|---|---|

| Column Type | Typically a fused-silica capillary column, such as one with a 5% Phenyl/95% Methyl Silicone stationary phase (e.g., Elite-5). | gcms.cz |

| Carrier Gas | Helium or Hydrogen is commonly used. | gcms.cz |

| Injection Mode | Split mode is often used to prevent column overload. | gcms.cz |

| Temperature Program | A temperature gradient is employed, for example, starting at 100°C and ramping up to 300°C to ensure separation of various components. | gcms.cz |

| Detection | Mass Spectrometry (MS) operated in electron ionization (EI) mode. | nih.gov |

| Key m/z Fragments | 230 (Top Peak), 231 (2nd Highest Peak). | nih.gov |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for drug analysis in complex biological matrices due to its high sensitivity and specificity. nih.govuniroma1.it This technique is particularly advantageous for compounds that are not easily volatilized, and it often requires minimal sample preparation—sometimes a simple "dilute-and-shoot" approach is sufficient. eurekakit.com The method separates compounds in the liquid phase, typically using a reverse-phase column like a C18, before ionization and detection. medcraveonline.commdpi.com Tandem mass spectrometry (MS/MS) adds another layer of specificity by selecting a specific parent ion and fragmenting it to produce characteristic daughter ions, a process known as Multiple Reaction Monitoring (MRM). mdpi.comnih.gov This high selectivity makes LC-MS/MS ideal for quantifying low concentrations of substances in matrices like blood or urine. mdpi.comsemanticscholar.org

| Parameter | Description | Source |

|---|---|---|

| LC Column | Reverse-phase columns, such as C18, are commonly used for their ability to separate a wide range of drug compounds. | medcraveonline.commdpi.com |

| Mobile Phase | A gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) with formic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile). | eurekakit.commedcraveonline.com |

| Ionization Source | Electrospray Ionization (ESI) operating in positive mode is typically effective for amine-containing compounds like phenazocine. | medcraveonline.commdpi.com |

| MS Detection Mode | Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity in quantification. | mdpi.comnih.gov |

| Sample Preparation | Can range from simple dilution ("dilute-and-shoot") to more complex solid-phase extraction (SPE) depending on the matrix and required sensitivity. | eurekakit.comwaters.com |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation and quantification of compounds in various samples, including pharmaceutical formulations. innovareacademics.in When coupled with detectors like Photodiode Array (PDA) or fluorescence, HPLC provides reliable quantitative results. innovareacademics.innih.gov For chiral molecules like phenazocine, stereospecific HPLC methods can be developed to separate the (+) and (-) enantiomers. This is often achieved using a chiral stationary phase (CSP), such as one based on ovomucoid, which allows for the resolution of the two isomers. nih.gov Standard reverse-phase HPLC with a C18 column is also effective for routine analysis and quality control of phenazocine in bulk and tablet forms. innovareacademics.in

| Parameter | Description | Source |

|---|---|---|

| Column Type | Reverse-phase C18 for general analysis; Chiral stationary phases (e.g., ovomucoid) for enantiomeric separation. | innovareacademics.innih.gov |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate (B84403) or ammonium acetate (B1210297) buffer) and an organic modifier like methanol or acetonitrile. | innovareacademics.innih.gov |

| Detection | Fluorescence detection offers high sensitivity for specific enantiomers. Photodiode Array (PDA) detectors are used for simultaneous quantification at multiple wavelengths. | innovareacademics.innih.gov |

| Application | Quantification in pharmaceutical products and stereospecific analysis of enantiomers in biological samples like serum. | innovareacademics.innih.gov |

Spectrometric and Immunoassay Techniques

Beyond chromatographic separation, direct spectrometric methods and immunoassays play crucial roles in the detection, quantification, and preliminary screening of this compound.

Mass Spectrometry Detection and Quantification

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. sciex.com When used as a detector for GC or LC, it offers high selectivity and sensitivity. ijfcm.org For phenazocine, electrospray ionization (ESI) is a common technique that creates ions from the analyte in the liquid phase, which are then analyzed. mdpi.com Tandem mass spectrometry (MS/MS) significantly enhances confidence in compound identification. sciex.com In this process, a specific precursor ion is selected, fragmented, and the resulting product ions are detected. This is the basis of MRM, a highly sensitive and selective quantitative technique used in LC-MS/MS systems. mdpi.comnih.gov The high resolution of modern mass spectrometers also allows for the accurate determination of an analyte's mass, further aiding in its unambiguous identification. sciex.com

Immunoassays for Screening Applications

Immunoassays are widely used as a rapid and cost-effective preliminary screening tool for detecting classes of drugs in biological samples, particularly urine. nih.govucdavis.edu These tests utilize antibodies that bind to a specific drug or a class of related compounds. mayocliniclabs.com For opioids, an immunoassay would detect the presence of opiates as a class. dynacare.ca

However, immunoassays have limitations. A key issue is cross-reactivity, where the assay may react with structurally similar compounds, potentially leading to false positives. dynacare.ca Conversely, some synthetic or semi-synthetic opioids may have poor cross-reactivity with the antibodies used in standard opiate immunoassays, leading to false-negative results. dynacare.ca Therefore, while immunoassays are useful for initial screening, any positive result must be considered presumptive and requires confirmation by a more specific and sensitive method like GC-MS or LC-MS/MS. mayocliniclabs.comucdavis.edu

Sample Preparation and Quantification Protocols in Research

Accurate quantification of this compound is contingent upon meticulous sample preparation and the establishment of reliable calibration standards. These protocols are designed to isolate the target analyte from interfering substances within biological matrices and to ensure the precision and accuracy of the results.

The initial and one of the most critical steps in the analysis of this compound from biological matrices like blood, plasma, or urine is the extraction and enrichment of the analyte. nih.govresearchgate.net Biological samples are inherently complex, containing numerous components that can interfere with analysis. nih.govnih.gov The primary goal of sample preparation is to purify and concentrate the target compound, thereby enhancing detection sensitivity and specificity. nih.gov Common extraction methodologies for opioids include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.govmdpi.com

LLE involves the partitioning of the analyte between two immiscible liquid phases, which can be effective but may be labor-intensive and consume significant volumes of organic solvents. mdpi.com SPE has become a widely adopted alternative, offering advantages such as higher recovery rates, reduced solvent consumption, and the potential for automation. oup.comnih.gov In SPE, the sample is passed through a solid sorbent material that retains the analyte, which is then selectively eluted. forensicresources.org Another approach gaining traction is the use of Dried Blood Spots (DBS), a microsampling technique that simplifies sample collection, storage, and transport while also offering good stability for opioids. nih.govmdpi.com

| Strategy | Principle | Advantages | Disadvantages | Relevant Research Findings |

|---|---|---|---|---|

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent, washed to remove interferences, and then eluted with a solvent. forensicresources.org | High recovery and precision, easily automated, reduced solvent use. oup.comnih.gov | Can be more costly than LLE, method development can be complex. | Fully automated on-line SPE coupled with LC-MS/MS has been successfully validated for quantifying opioids in whole blood, demonstrating high selectivity and sensitivity. nih.gov |

| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquid phases (e.g., aqueous sample and an organic solvent). mdpi.com | Cost-effective, versatile for various sample types. | Labor-intensive, requires large volumes of organic solvents, can be difficult to automate. mdpi.com | Different extraction solutions, such as n-butyl chloride with acetonitrile, have been employed to achieve good relative recovery for opioids, though results can be matrix-dependent. mdpi.com |

| Dried Blood Spot (DBS) | A small volume of blood is spotted onto filter paper, dried, and a disc is punched out for extraction. mdpi.com | Minimally invasive sampling, enhanced analyte stability, simplified storage and transport. nih.govmdpi.com | Potential for hematocrit effect, limited sample volume, requires specialized automated systems for high-throughput analysis. mdpi.com | DBS sampling shows enormous potential for monitoring opioids, with validated automated methods achieving reliable quantification at sub-therapeutic to toxic levels. nih.gov |

For precise and accurate quantification using mass spectrometry, the use of an internal standard (IS) is indispensable. researchgate.netamericanlaboratory.com An IS is a compound with similar physicochemical properties to the analyte that is added in a known, constant concentration to all samples, calibrators, and controls before processing. forensicresources.orgijpbms.com Its purpose is to correct for variations in sample preparation, instrument response, and matrix effects. nih.govnih.gov

The gold standard in quantitative mass spectrometry is the use of stable isotope-labeled (SIL) internal standards, such as deuterated analogs of the target analyte (e.g., morphine-d3, hydrocodone-d3). americanlaboratory.comnih.govnih.gov SIL standards are ideal because they have nearly identical chemical properties and extraction efficiencies to the non-labeled analyte and co-elute chromatographically, but are distinguishable by their mass-to-charge ratio in the mass spectrometer. americanlaboratory.comnih.gov

Quantification is achieved by creating a calibration curve. researchgate.net This is done by analyzing a series of calibration standards containing known concentrations of the analyte and a constant concentration of the IS. americanlaboratory.comgcms.cz A curve is generated by plotting the ratio of the analyte's peak area to the IS's peak area against the analyte's concentration. ijpbms.com The concentration of the analyte in an unknown sample is then determined by calculating its peak area ratio and interpolating the concentration from this linear regression curve. ijpbms.comoup.com

| Component | Role in Quantification | Example from Research |

|---|---|---|

| Internal Standard (IS) | A compound added at a constant concentration to all samples to correct for analytical variability and matrix effects. ijpbms.comnih.gov | Deuterated analogs like hydrocodone-d3 (B3064616) are used as internal standards for the quantification of opioids like hydrocodone. americanlaboratory.comgcms.cz |

| Stable Isotope-Labeled IS | An ideal IS with a stable isotope (e.g., ²H, ¹³C, ¹⁵N) incorporated into its structure. It behaves almost identically to the analyte during extraction and analysis. nih.govnih.gov | The use of deuterated morphine-D3 and morphine-D6 has been studied for the quantitative analysis of morphine by GC-MS. nih.gov |

| Calibration Curve | A graph plotting the response ratio (analyte/IS) versus known analyte concentrations, used to determine the concentration of the analyte in unknown samples. americanlaboratory.comresearchgate.net | Calibration curves for various opioids consistently exhibit linearity and reproducibility, with regression coefficients (r) of ≥0.990, over specified concentration ranges (e.g., 25–2,000 ng/mL). oup.com |

Emerging Analytical Technologies for Opioid Analysis in Research

While established methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) remain the gold standards for opioid confirmation and quantification, the field is continually evolving. nih.govmdpi.comtandfonline.com Emerging technologies aim to provide faster, more sensitive, and more portable solutions for opioid analysis. biorxiv.org

High-Resolution Mass Spectrometry (HRMS) is increasingly employed for its ability to perform non-targeted screening, which is particularly valuable for identifying novel or unexpected synthetic opioids in a sample. nih.govfda.govuniroma1.it Another significant advancement is Direct Analysis in Real Time Mass Spectrometry (DART-MS), an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal to no preparation. ojp.govnist.gov This makes DART-MS a powerful tool for high-throughput screening. ojp.gov

Furthermore, there is a growing interest in the development of electrochemical sensors and biosensors. mdpi.com These devices offer the potential for rapid, highly sensitive, and portable detection platforms that could eventually be used for on-site analysis, a significant departure from traditional, lab-based workflows. biorxiv.orgpitt.edu

| Technology | Principle | Primary Application | Advantages | Limitations |

|---|---|---|---|---|

| LC-MS/MS | Chromatographic separation followed by tandem mass spectrometry for selective detection and fragmentation. mdpi.comnih.gov | "Gold standard" for quantitative confirmation of known opioids. biorxiv.org | High sensitivity, high selectivity, well-established and validated methods. nih.govmdpi.com | Requires extensive sample preparation, expensive instrumentation, trained operators. mdpi.combiorxiv.org |

| GC-MS | Chromatographic separation of volatile/derivatized compounds followed by mass spectrometry. nih.govtandfonline.com | Routine analysis and identification of opioids in forensic and clinical labs. nih.govtandfonline.com | Excellent separation efficiency, extensive spectral libraries for identification. nih.govtandfonline.com | Requires analytes to be volatile or derivatized, can have longer run times. ojp.gov |

| DART-MS | Direct ionization of a sample in the open air, followed by mass analysis. ojp.gov | Rapid, high-throughput screening of samples. ojp.gov | Minimal or no sample preparation, very fast analysis times, sensitive. ojp.govnist.gov | Primarily qualitative or semi-quantitative, susceptible to matrix effects without chromatographic separation. ojp.gov |

| Electrochemical Sensors | Detection based on the redox reactions of the target opioid at a modified electrode surface, producing a measurable electrical signal. mdpi.com | On-site, portable, and rapid screening. mdpi.compitt.edu | High sensitivity, portability, low cost, rapid response. nih.govbiorxiv.org | Still under development for complex matrices, potential for interference from other substances. pitt.edu |

Computational and Molecular Modeling Approaches in + Phenazocine Hydrobromide Research

Ligand-Receptor Docking and Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This analysis is crucial for understanding the basis of molecular recognition.

The sigma-1 receptor (σ1R) is a key target for (+)-Phenazocine. Molecular docking simulations have been employed to predict its binding mode within the receptor's active site. These studies typically begin by docking the ligand into the crystal structure of the σ1R (e.g., PDB ID: 5HK1). nih.gov The primary goal of this initial step is to generate a plausible starting configuration for more computationally intensive analyses like molecular dynamics simulations. nih.gov

Docking studies reveal that the benzomorphan (B1203429) scaffold of phenazocine fits into a binding pocket defined by a combination of polar and hydrophobic residues. The positively charged nitrogen atom, a common feature in σ1R ligands, is predicted to form a key electrostatic interaction with negatively charged or polar residues within the binding site. frontiersin.org Analysis of these docked poses, further refined by simulation, highlights the critical role of specific amino acid residues in stabilizing the ligand-receptor complex.

| Receptor | Key Interacting Residues | Potential Interaction Type |

|---|---|---|

| Sigma-1 Receptor (σ1R) | Glu172 | Ionic / Hydrogen Bond |

| Asp126 | Ionic / Hydrogen Bond | |

| Tyr103, Trp164, Phe107 | Hydrophobic / Aromatic |

While direct docking studies of (+)-Phenazocine with acetylcholinesterase (AChE) are not extensively documented in publicly available literature, the structure of the enzyme provides a clear basis for elucidating potential contacts. The AChE active site is located at the bottom of a deep, narrow gorge, approximately 20 Å deep. lupinepublishers.com This gorge features two primary sites of interest for ligand binding: the catalytic active site (CAS) at its base and the peripheral anionic site (PAS) at its rim. nih.govembopress.org

Given its cationic nature, (+)-Phenazocine is likely to interact strongly with the PAS. The PAS is rich in aromatic residues and contains key anionic residues, making it a trap for cationic ligands entering the gorge. nih.govresearchgate.net Interaction at this site could allosterically modulate enzyme activity or sterically block the passage of the substrate, acetylcholine, to the CAS. embopress.orgresearchgate.net Key residues within the AChE active site gorge represent probable points of contact.

| AChE Site | Key Residues | Potential Interaction Type |

|---|---|---|

| Peripheral Anionic Site (PAS) | Asp74 | Ionic Interaction |

| Tyr121, Tyr337, Trp279 | π-cation / Aromatic Stacking | |

| Tyr72, Tyr341 | Hydrophobic Interaction | |

| Catalytic Active Site (CAS) | Trp84, Phe330 | π-cation / Aromatic Stacking |

| Ser203, His447, Glu334 | Catalytic Triad (less likely direct interaction) |

Molecular Dynamics Simulations